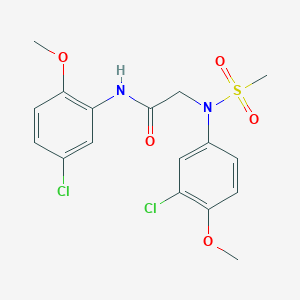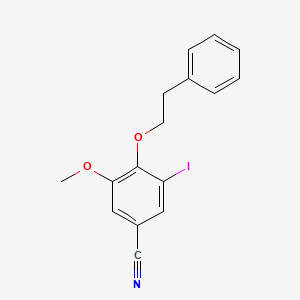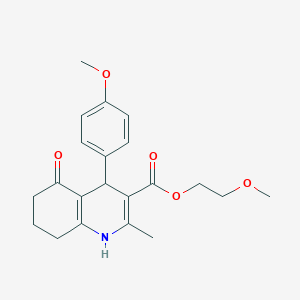acetate](/img/structure/B5112328.png)
methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate, also known as DCMAP, is a chemical compound that has gained significant attention in the field of scientific research. DCMAP is a synthetic derivative of the natural compound, phenylalanine, and has been found to exhibit promising properties in various biological and chemical applications.
Mechanism of Action
The mechanism of action of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is not fully understood, but it is believed to involve the inhibition of the proteasome. The proteasome is responsible for degrading misfolded proteins and regulating various cellular processes, including cell cycle progression and apoptosis. This compound has been found to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate in lab experiments is its potent activity against cancer cells and bacteria. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
Despite the promising properties of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate, there is still much to be explored in terms of its potential applications. Some of the future directions for research on this compound include:
1. Investigating the mechanism of action of this compound in more detail to better understand its potential applications.
2. Exploring the use of this compound as a potential treatment for other diseases, such as neurodegenerative disorders.
3. Developing new derivatives of this compound with improved efficacy and reduced toxicity.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a synthetic derivative of phenylalanine that has gained significant attention in the field of scientific research. This compound has been found to exhibit potent anticancer and antimicrobial activity, as well as anti-inflammatory and neuroprotective effects. Despite its potential advantages, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action. Nonetheless, this compound represents a promising compound for further research and development in various scientific fields.
Synthesis Methods
The synthesis of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate involves the reaction of 2,4-dichlorobenzoyl chloride with phenylalanine ethyl ester hydrochloride in the presence of triethylamine and methanol. The resulting product is then treated with methyl iodide to obtain the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Scientific Research Applications
Methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. Several studies have reported that this compound induces cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. This compound has also been found to exhibit antimicrobial activity against various bacterial strains, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)14(10-5-3-2-4-6-10)19-15(20)12-8-7-11(17)9-13(12)18/h2-9,14H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYLVXAESWXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)


![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)


![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)
![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)

